![molecular formula C19H25N7O3 B2577756 ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate CAS No. 2034230-23-2](/img/structure/B2577756.png)

ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

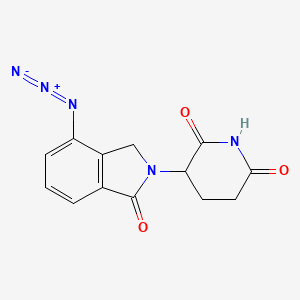

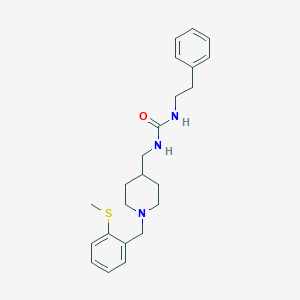

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an azetidine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the azetidine and piperidine rings are saturated and can adopt various conformations .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The imidazole and pyrimidine rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

A study on imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound of interest, reported considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with specific linkers showed significant safety indices and antimycobacterial efficacy, highlighting a potent scaffold for future antimycobacterial drug development (Lv et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

Research on pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. The structural activity relationship (SAR) analysis of these compounds provided insights into designing more effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Novel GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs were identified as novel inhibitors of Mycobacterium tuberculosis GyrB, with specific compounds showing promising activity against MTB strains and low cytotoxicity. This suggests potential for the development of new antitubercular agents (Jeankumar et al., 2013).

Antioxidant and Antimicrobial Activity

Another study focused on the microwave-assisted synthesis of thiazolopyrimidine derivatives, which showed moderate to good antioxidant and antimicrobial activities. This approach highlights the role of novel synthetic methods in developing bioactive compounds (Youssef & Amin, 2012).

Anti-Inflammatory Agents

Ethyl imidazo[1,2-a]pyrimidin-2-acetates, related to the compound , were synthesized and evaluated for their anti-inflammatory activity. This research underscores the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives in treating inflammation (Abignente et al., 1976).

Wirkmechanismus

Target of action

Imidazole and pyrimidine derivatives are known to interact with a variety of biological targets. For example, imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Pyrimidines, on the other hand, are key components of nucleic acids and certain coenzymes and have been found to interact with various enzymes and receptors .

Mode of action

The mode of action of imidazole and pyrimidine derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins, leading to a variety of biological effects .

Biochemical pathways

Imidazole and pyrimidine derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and pyrimidine derivatives can vary widely depending on their specific structure. Generally, these compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of action

The molecular and cellular effects of imidazole and pyrimidine derivatives can vary widely depending on their specific structure and the target they interact with. They can lead to changes in cell signaling, gene expression, enzyme activity, and more .

Action environment

The action, efficacy, and stability of imidazole and pyrimidine derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and more .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-6-3-15(4-7-24)23-18(27)14-10-26(11-14)17-9-16(21-12-22-17)25-8-5-20-13-25/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFHYHHPHMGWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

amine](/img/structure/B2577680.png)

![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

![1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2577688.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![1-methyl-3-[1-(2-phenoxyacetyl)piperidin-3-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2577695.png)